Nilotinib hydrochloride
Overview
Description
Nilotinib hydrochloride is a tyrosine kinase inhibitor specifically designed to target and inhibit the activity of the BCR-ABL tyrosine kinase. It is notable for its selectivity and potency against this kinase, which plays a crucial role in the pathophysiology of Philadelphia chromosome-positive chronic myelogenous leukemia (CML). Nilotinib's development was aimed at overcoming resistance to imatinib, the first-generation BCR-ABL inhibitor, and it has shown effectiveness in patients who have developed resistance or intolerance to imatinib treatment (Kantarjian et al., 2007).
Synthesis Analysis
While specific details on the synthesis of Nilotinib hydrochloride are not directly provided in the reviewed literature, the drug is a result of targeted chemical synthesis aimed at enhancing the bioavailability and selectivity towards the BCR-ABL kinase. Nilotinib's structure was designed to overcome the limitations of imatinib, particularly imatinib-resistant BCR-ABL mutations, by improving binding affinity and inhibitory effectiveness against the kinase.
Molecular Structure Analysis
Nilotinib's molecular structure is characterized by its ability to bind to and stabilize the inactive conformation of the kinase domain of the Abl protein of the Bcr-Abl fusion protein. This binding is more energetically favorable than that of imatinib, contributing to Nilotinib's increased potency in kinase and proliferation assays compared to imatinib. Its structural design allows for selectivity in inhibition, making it effective against most imatinib-resistant BCR-ABL mutations (2020).
Chemical Reactions and Properties
Nilotinib hydrochloride undergoes degradation under oxidative, basic, and acidic conditions, indicating its chemical reactivity to environmental changes. The drug is stable in photolytic and thermal conditions, demonstrating its robustness in various storage conditions. Identified degradation products from forced degradation studies reveal insights into Nilotinib's chemical behavior under stress conditions, providing valuable information for its formulation and storage requirements (Singamsetti et al., 2020).
Physical Properties Analysis
The solubility and formulation of Nilotinib are critical for its bioavailability and therapeutic effectiveness. Studies focused on enhancing the solubility of Nilotinib through novel formulations highlight the challenges and innovative approaches in pharmaceutical development. For instance, solid dispersion techniques have been explored to significantly improve Nilotinib's solubility, which is crucial for its absorption and clinical efficacy in treating chronic myelogenous leukemia (Herbrink et al., 2017).
Scientific Research Applications
Parkinson's Disease
Research has indicated the potential use of Nilotinib hydrochloride in treating Parkinson's disease. A study by Pagán et al. (2019) in "JAMA Neurology" reported that treatment with Nilotinib altered cerebrospinal fluid biomarkers in patients with Parkinson's disease, including brain dopamine turnover, oligomeric α-synuclein, and hyperphosphorylated tau (Pagán et al., 2019).
Dementia with Lewy Bodies
Nilotinib has also been evaluated for its effects on dementia with Lewy bodies. A study published in the "Journal of Parkinson's Disease" by Pagán et al. (2016) observed that Nilotinib was reasonably safe and tolerated in subjects with advanced Parkinson’s disease, and it showed potential beneficial effects on motor and cognitive outcomes (Pagán et al., 2016).
Alzheimer's Disease
A study in "Annals of Neurology" by Turner et al. (2020) investigated nilotinib in Alzheimer's disease. Preclinical evidence suggested improvement in Alzheimer's disease phenotypes with nilotinib, leading to the investigation of its safety, detectability in cerebrospinal fluid, and its influence on biomarkers and clinical decline in Alzheimer's disease (Turner et al., 2020).
Chronic Myeloid Leukemia
While not the primary focus of this query, it is notable that Nilotinib is extensively used in treating chronic myeloid leukemia (CML). For instance, a study in "Blood" by Kantarjian et al. (2007) discussed the effectiveness of Nilotinib in patients with Philadelphia chromosome-positive CML following imatinib resistance and intolerance (Kantarjian et al., 2007).
Pharmacokinetics and Interactions
Research has also been conducted on the pharmacokinetics and interactions of Nilotinib. Yin et al. (2010), in "The Journal of Clinical Pharmacology", evaluated the effect of grapefruit juice on the pharmacokinetics of Nilotinib in healthy participants. They found that grapefruit juice increased the peak concentration and area under the serum concentration-time curve of Nilotinib (Yin et al., 2010).
Mast Cell-Mediated Anaphylaxis
El-Agamy (2012) in the "European Journal of Pharmacology" explored the anti-allergic effects of Nilotinib on mast cell-mediated anaphylaxis-like reactions. The study found that Nilotinib inhibited mast cell-derived immediate-type allergic reactions (El-Agamy, 2012).
Safety And Hazards
properties
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGYCCJUPYZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238968 | |
Record name | Nilotinib hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nilotinib hydrochloride | |
CAS RN |
923288-95-3 | |
Record name | Nilotinib hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nilotinib hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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